molecular formula C19H26ClNOS B1662161 Rotigotine hydrochloride CAS No. 125572-93-2

Rotigotine hydrochloride

Cat. No. B1662161
M. Wt: 351.9 g/mol
InChI Key: CEXBONHIOKGWNU-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rotigotine hydrochloride is a non-ergoline dopamine agonist used for the treatment of Parkinson’s disease (PD) and restless legs syndrome (RLS). It is formulated as a once-daily transdermal patch which provides a slow and constant supply of the drug over the course of 24 hours .


Synthesis Analysis

The synthesis of Rotigotine hydrochloride involves several steps. The process includes the use of high-performance liquid chromatography for analyzing rotigotine from pharmacopoeias and literature . The different impurities from the synthesis processes and degradation studies of rotigotine were also evaluated .


Molecular Structure Analysis

Rotigotine presents greater selectivity for D2 receptor due to its thienyl-ethyl group linked to a basic nitrogen . More detailed studies on the molecular structure of Rotigotine hydrochloride can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rotigotine hydrochloride have been studied extensively. The methods presented show adequate specificity and selectivity in determining the drug in the presence of its impurities .


Physical And Chemical Properties Analysis

The physical and chemical properties of Rotigotine hydrochloride are analyzed using various methods. These methods are based on high-performance liquid chromatography and are used to evaluate the drug in raw material and its transdermal patches .

Scientific Research Applications

Transdermal Delivery Innovations

Rotigotine hydrochloride has been the focus of research for its application in transdermal delivery systems. Wang et al. (2015) developed a microemulsion-based hydrogel for transdermal rotigotine delivery, aiming to reduce application site reactions. This gel showed enhanced bioavailability compared to the marketed rotigotine patch and demonstrated lower skin irritancy, highlighting its potential for improved patient compliance (Wang et al., 2015). Additionally, Li et al. (2014) optimized a film-forming gel formulation of rotigotine, providing a sustained transdermal delivery system. This formulation showed promising bioavailability and could improve patient compliance and efficacy (Li et al., 2014).

Pharmacological Profile and Dopaminergic Actions

The pharmacological profile of rotigotine has been extensively studied. Scheller et al. (2008) described rotigotine as a specific dopamine receptor agonist with a preference for the D3 receptor. This detailed receptor profile aids in understanding its pharmacological actions in Parkinson’s disease and other potential indications (Scheller et al., 2008). Furthermore, Wood et al. (2015) found that rotigotine acts as a potent agonist at dopamine D1 receptors, as well as D2 and D3 receptors, offering insights into its broad dopaminergic actions (Wood et al., 2015).

Future Directions

Future studies will focus on more non-motor symptoms affected by Rotigotine hydrochloride . The findings of the present study provide compelling evidence concerning and insight into the clinical usage of Rotigotine hydrochloride .

properties

IUPAC Name

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBONHIOKGWNU-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154792
Record name Rotigotine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rotigotine hydrochloride

CAS RN

125572-93-2
Record name Rotigotine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125572-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rotigotine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rotigotine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROTIGOTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1W9573L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rotigotine hydrochloride
Reactant of Route 2
Reactant of Route 2
Rotigotine hydrochloride
Reactant of Route 3
Reactant of Route 3
Rotigotine hydrochloride
Reactant of Route 4
Reactant of Route 4
Rotigotine hydrochloride
Reactant of Route 5
Reactant of Route 5
Rotigotine hydrochloride
Reactant of Route 6
Reactant of Route 6
Rotigotine hydrochloride

Citations

For This Compound
46
Citations
SM Patel, LL Jha - Indian Drugs, 2023 - search.ebscohost.com
… Rotigotine hydrochloride showed zero crossing point at 239 … -1 concentration range for rotigotine hydrochloride and 10-60 … -100.93 % and rotigotine hydrochloride showed recovery of …
Number of citations: 2 search.ebscohost.com
DA McAfee, J Hadgraft, ME Lane - European Journal of Pharmaceutics and …, 2014 - Elsevier
… The initial proof of concept transdermal clinical trial (unpublished) was conducted with a two-phase pilot patch (20 cm 2 ) formulated with rotigotine hydrochloride (10 mg). The patch …
Number of citations: 34 www.sciencedirect.com
N Adachi, A Yoshimura, S Chiba, S Ogawa… - Neuroscience …, 2018 - Elsevier
… Cortical neurons were matured for 10–11 days before rotigotine hydrochloride (Sigma-Aldrich) was treated, followed by incubation for 6 or 24 h before sampling. …
Number of citations: 22 www.sciencedirect.com
KL Eskow Jaunarajs, DG Standaert… - Movement …, 2013 - Wiley Online Library
Currently available dopaminergic drugs such as levodopa and dopamine (DA) receptor agonists impart considerable improvement in Parkinson's disease (PD) motor symptoms but …
F Laffleur, J Wagner, J Barthelmes - Future Medicinal Chemistry, 2015 - Future Science
… dibasic (K 2 HPO 4 ) triethylamine, 5,5′-dithiobis-(2-nitrobenzoic acid), resazurin salt, lactate dehydrogenase (LDH) cytotoxicity kit, sulforhodamine 101 and rotigotine hydrochloride …
Number of citations: 23 www.future-science.com
W Cawello, M Braun, JO Andreas - European Journal of Drug Metabolism …, 2018 - Springer
… SP502 was a pilot pharmacokinetic open-label, single-center, three-way crossover trial to compare the relative bioavailability of rotigotine hydrochloride (HCl) in a prototype acrylic-…
Number of citations: 3 link.springer.com
S Lee, M Kim, C Won - Journal of Biomedical and Translational …, 2020 - jbtr.or.kr
… To investigate the effect of rotigotine on DAergic neurons, 6-OHDA and rotigotine hydrochloride (Tocris Bioscience, Bristol, UK) were administrated into the primary culture. Samples for …
Number of citations: 9 www.jbtr.or.kr
S Fenu, E Espa, A Pisanu, G Di Chiara - European journal of pharmacology, 2016 - Elsevier
… 6-OHDA-HCl, desipramine, R(-)-apomorphine hydrochloride were purchased from Sigma-Aldrich (Milan, Italy); SCH 39166, pramipexole dihydrochloride, rotigotine hydrochloride and …
Number of citations: 8 www.sciencedirect.com
KA Stockwell, DKA Scheller, LA Smith, S Rose… - Experimental …, 2010 - Elsevier
… For continuous subcutaneous infusion, rotigotine hydrochloride (0.18 mg/kg/day, Schwarz BioSciences GmbH,. Germany) was prepared at 30 mg/ml in dimethyl sulphoxide (DMSO, …
Number of citations: 33 www.sciencedirect.com
NE Mealy, R Castaner, L Martin, M del Fresno… - Drugs of the …, 2002 - access.portico.org
This month s Annual Review is dedicated to updated information on neurologic drugs. The following table lists 154 drugs under development in this area, some of which have been …
Number of citations: 3 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.